3-[5-(4-METHOXYPHENYL)-1-[2-(TRIFLUOROMETHYL)PHENYL]-1H-PYRROL-2-YL]PROPANOIC ACID
Description
This compound features a pyrrole core substituted at the 1-position with a 2-(trifluoromethyl)phenyl group and at the 5-position with a 4-methoxyphenyl moiety. A propanoic acid side chain is attached to the 2-position of the pyrrole ring. The trifluoromethyl (CF₃) and methoxy (OCH₃) groups confer distinct electronic and steric properties, influencing solubility, metabolic stability, and target binding .
Properties
IUPAC Name |
3-[5-(4-methoxyphenyl)-1-[2-(trifluoromethyl)phenyl]pyrrol-2-yl]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18F3NO3/c1-28-16-10-6-14(7-11-16)18-12-8-15(9-13-20(26)27)25(18)19-5-3-2-4-17(19)21(22,23)24/h2-8,10-12H,9,13H2,1H3,(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUDNIOFFLPQNQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC=C(N2C3=CC=CC=C3C(F)(F)F)CCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18F3NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[5-(4-METHOXYPHENYL)-1-[2-(TRIFLUOROMETHYL)PHENYL]-1H-PYRROL-2-YL]PROPANOIC ACID typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized via the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Introduction of Substituents: The methoxyphenyl and trifluoromethylphenyl groups can be introduced through Suzuki-Miyaura coupling reactions, which involve the reaction of aryl halides with boronic acids in the presence of a palladium catalyst.
Formation of Propanoic Acid Moiety: The propanoic acid group can be introduced through a Friedel-Crafts acylation reaction, where an acyl chloride reacts with the pyrrole ring in the presence of a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can occur at the trifluoromethyl group, converting it to a trifluoromethyl alcohol.
Substitution: Electrophilic substitution reactions can occur at the pyrrole ring, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents such as halogens (chlorine, bromine) and nitrating agents (nitric acid) are used under acidic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Trifluoromethyl alcohol derivatives.
Substitution: Halogenated or nitrated pyrrole derivatives.
Scientific Research Applications
3-[5-(4-METHOXYPHENYL)-1-[2-(TRIFLUOROMETHYL)PHENYL]-1H-PYRROL-2-YL]PROPANOIC ACID has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential anti-inflammatory, anticancer, and antiviral properties.
Biological Studies: The compound is used as a probe to study enzyme interactions and receptor binding.
Material Science: It is explored for its potential use in organic electronics and as a building block for advanced materials.
Mechanism of Action
The mechanism of action of 3-[5-(4-METHOXYPHENYL)-1-[2-(TRIFLUOROMETHYL)PHENYL]-1H-PYRROL-2-YL]PROPANOIC ACID involves its interaction with specific molecular targets such as enzymes and receptors. The methoxyphenyl and trifluoromethylphenyl groups enhance its binding affinity to these targets, leading to modulation of biological pathways. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression .
Comparison with Similar Compounds
Structural and Functional Analogues
The following compounds share structural motifs (heterocyclic cores, substituents, or acidic side chains) and are analyzed for comparative insights:
Key Findings from Comparative Analysis
Core Heterocycle Influence: The pyrrole-based target compound (vs. pyrazole or thiazolidinone analogs) may exhibit distinct electronic properties due to aromaticity and lone pair availability. Pyrazole derivatives (e.g., ) often target inflammatory pathways (e.g., COX), whereas thiazolidinones () are linked to metabolic regulation .
Substituent Effects: Trifluoromethyl (CF₃): Enhances lipophilicity and metabolic stability compared to sulfamoylamino () or hydroxyl () groups. CF₃ may improve blood-brain barrier penetration . Methoxy (OCH₃): Common in all analogs; contributes to π-π stacking with aromatic residues in enzyme binding pockets.
Side Chain Modifications: The propanoic acid group in the target compound and analogs (e.g., ) enhances solubility and facilitates ionic interactions with biological targets. Simpler analogs like phloretic acid () lack this complexity, reducing target specificity .
Biological Activity Trends: Compounds with bulky substituents (e.g., thiazolidinone in ) show lower oral bioavailability but higher target affinity. Pyrazole derivatives () with CF₃ and chloro groups exhibit potent enzyme inhibition, suggesting the target compound could share anti-inflammatory properties .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
